molecular formula C5HBrF2IN B12521807 2,6-Difluoro-3-bromo-5-iodopyridine CAS No. 685517-85-5

2,6-Difluoro-3-bromo-5-iodopyridine

Cat. No.: B12521807
CAS No.: 685517-85-5
M. Wt: 319.87 g/mol
InChI Key: QOBGIWPDVRCSOM-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-bromo-5-iodopyridine is a heterocyclic aromatic compound that contains fluorine, bromine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-bromo-5-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine, where fluorine, bromine, and iodine are introduced sequentially under controlled conditions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide, while bromination and iodination can be carried out using bromine and iodine reagents, respectively .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between organoboron compounds and halides. This method is advantageous due to its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-bromo-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Difluoro-3-bromo-5-iodopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-bromo-5-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-iodopyridine
  • 2,6-Difluoro-3-bromopyridine
  • 3-Bromo-5-iodopyridine

Uniqueness

2,6-Difluoro-3-bromo-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and versatility in chemical synthesis .

Properties

CAS No.

685517-85-5

Molecular Formula

C5HBrF2IN

Molecular Weight

319.87 g/mol

IUPAC Name

3-bromo-2,6-difluoro-5-iodopyridine

InChI

InChI=1S/C5HBrF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H

InChI Key

QOBGIWPDVRCSOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1I)F)F)Br

Origin of Product

United States

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